Ethyl 5-(4-chlorophenyl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(4-chlorophenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with an ethyl ester group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)furan-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl 5-(4-chlorophenyl)furan-2-carbinol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)furan-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenyl)furan-2-carboxylate can be compared with other furan derivatives, such as:
Ethyl 5-phenylfuran-2-carboxylate: Lacks the chlorine substituent, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
Ethyl 5-(4-bromophenyl)furan-2-carboxylate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H11ClO3 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
QLWPDJNRQNVNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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